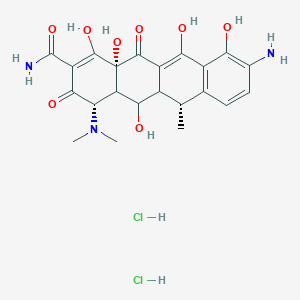
(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C22H27Cl2N3O8 and its molecular weight is 532.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; dihydrochloride is a complex organic molecule with potential biological activity. It is structurally related to tetracyclines and exhibits various pharmacological properties. This article explores its biological activity based on available research findings.
- Molecular Formula : C22H25N3O8
- Molar Mass : 447.41 g/mol
- CAS Number : 1207283-60-0
- Density : 1.69 g/cm³ (predicted)
The compound demonstrates antimicrobial properties similar to those of tetracycline antibiotics. Its mechanism involves inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This action disrupts the translation process in bacteria, leading to growth inhibition or death.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown:
- Minimum Inhibitory Concentrations (MIC) : The MIC values for various bacterial strains are reported to be in the low microgram per milliliter range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Streptococcus pneumoniae | 1 |
This data suggests that the compound is particularly effective against Gram-positive bacteria.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on mammalian cell lines. Results indicate that while it is effective against bacterial cells, it exhibits moderate cytotoxicity towards human cell lines with IC50 values ranging from 20 to 50 µg/mL.
Study on Antimicrobial Efficacy
A notable study published in the International Journal of Research evaluated the antimicrobial efficacy of this compound compared to traditional tetracyclines. The results demonstrated that:
- The compound showed superior efficacy against resistant strains of bacteria.
- It was effective in reducing biofilm formation in Staphylococcus aureus.
Clinical Application
Another study explored its potential application in treating bacterial infections in animal models. The findings suggested:
- Significant reduction in infection rates when administered alongside standard antibiotic therapy.
Properties
Molecular Formula |
C22H27Cl2N3O8 |
|---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H25N3O8.2ClH/c1-6-7-4-5-8(23)15(26)10(7)16(27)11-9(6)17(28)13-14(25(2)3)18(29)12(21(24)32)20(31)22(13,33)19(11)30;;/h4-6,9,13-14,17,26-28,31,33H,23H2,1-3H3,(H2,24,32);2*1H/t6-,9?,13?,14-,17?,22-;;/m0../s1 |
InChI Key |
QEWKWVAUKGEOPK-PFJMOZTNSA-N |
Isomeric SMILES |
C[C@@H]1C2C(C3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















